

The role of VEGFR1 in tumor angiogenesis

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An In-depth Technical Guide on the Core Role of VEGFR1 in Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), also known as Fms-like tyrosine kinase 1 (Flt-1), is a critical player in the complex process of tumor angiogenesis. While often overshadowed by the more potently pro-angiogenic VEGFR2, VEGFR1's role is nuanced, exhibiting both positive and negative regulatory functions that are highly context-dependent. It is expressed on vascular endothelial cells, as well as on various other cell types within the tumor microenvironment, including tumor cells and immune cells like monocytes and macrophages.[1][2] VEGFR1 binds to Vascular Endothelial Growth Factor A (VEGF-A), VEGF-B, and Placental Growth Factor (PIGF).[3][4] This receptor's involvement in pathological angiogenesis, particularly in cancer, makes it a compelling target for therapeutic intervention.[3] This guide provides a comprehensive overview of VEGFR1's function in tumor angiogenesis, detailing its signaling pathways, its multifaceted roles, quantitative data from key studies, and relevant experimental protocols.

VEGFR1 and its Ligands

The VEGF family of ligands orchestrates the intricate processes of vasculogenesis and angiogenesis. Three members of this family bind to VEGFR1:

VEGF-A: The most well-characterized ligand, VEGF-A, binds to both VEGFR1 and VEGFR2.
 While VEGFR2 is considered the primary mediator of VEGF-A's potent angiogenic effects,



VEGFR1 binds VEGF-A with a significantly higher affinity (approximately 10-fold higher than VEGFR2).

- Placental Growth Factor (PIGF): PIGF is a specific ligand for VEGFR1 and does not bind to VEGFR2 or VEGFR3. Its expression is often upregulated under pathological conditions, including in various tumor cells. PIGF has been implicated in promoting tumor progression and resistance to anti-VEGF-A therapies.
- VEGF-B: Similar to PIGF, VEGF-B exclusively binds to VEGFR1.

A soluble form of VEGFR1, known as sVEGFR1 (or sFlt-1), is generated through alternative splicing of the VEGFR1 mRNA. This soluble receptor contains the ligand-binding domain but lacks the transmembrane and intracellular kinase domains. It functions as a potent endogenous inhibitor by sequestering VEGF-A, VEGF-B, and PIGF, thereby preventing them from binding to their membrane-bound receptors.

The Dual Role of VEGFR1 in Angiogenesis

VEGFR1 exhibits a complex, dual functionality in regulating angiogenesis. Its action can be either pro-angiogenic or anti-angiogenic, depending on the cellular context, ligand availability, and the presence of other receptors like VEGFR2.

Negative Regulation: The Decoy Receptor Hypothesis

Initially, VEGFR1 was considered a negative regulator of angiogenesis. This is attributed to two main mechanisms:

- Ligand Trapping: Due to its high affinity for VEGF-A, membrane-bound VEGFR1 can act as a
 "decoy" receptor, sequestering VEGF-A and limiting its availability to bind to the more
 actively signaling VEGFR2. This helps to modulate and fine-tune the angiogenic response,
 preventing excessive vessel growth during embryonic development.
- sVEGFR1 Activity: The soluble sVEGFR1 isoform acts as a potent antagonist by trapping VEGF ligands in the extracellular space.

Positive Regulation: A Pro-Angiogenic Role in Pathology



Despite its weak intrinsic kinase activity compared to VEGFR2, VEGFR1 signaling is crucial for pathological angiogenesis, such as that seen in tumors. This pro-angiogenic role is mediated through several mechanisms:

- Endothelial Cell Migration: VEGFR1 signaling can directly promote the migration of endothelial cells, a key step in the formation of new blood vessels.
- Recruitment of Immune Cells: VEGFR1 activation is instrumental in recruiting bone marrowderived myeloid progenitors and monocytes/macrophages to the tumor site. These VEGFR1positive cells contribute to the formation of a pre-metastatic niche and promote tumorinduced inflammation, growth, and metastasis.
- Heterodimerization with VEGFR2: VEGFR1 can form heterodimers with VEGFR2, which can
 modulate VEGFR2 signaling. This interaction is complex and can lead to either enhanced or
 attenuated downstream signals depending on the specific cellular context.
- Direct Effects on Tumor Cells: Many tumor cells themselves express VEGFR1. Ligand binding can directly stimulate tumor cell growth, survival, and invasion in an autocrine or paracrine manner.

VEGFR1 Signaling Pathways

Upon ligand binding, VEGFR1 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. However, its tyrosine kinase activity is notably weaker than that of VEGFR2. Despite this, VEGFR1 activation can initiate several downstream signaling cascades that contribute to its biological effects.

Key signaling pathways activated by VEGFR1 include:

- PI3K/Akt Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a
 downstream effect of VEGFR1 signaling. This pathway is crucial for cell survival,
 proliferation, and migration. The F56 peptide, a VEGFR1 antagonist, was shown to inhibit the
 VEGF-induced phosphorylation of VEGFR1 and the downstream PI3K-Akt axis.
- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the p44/42 MAPK (ERK1/2), can be activated by VEGFR1. This pathway is involved in regulating





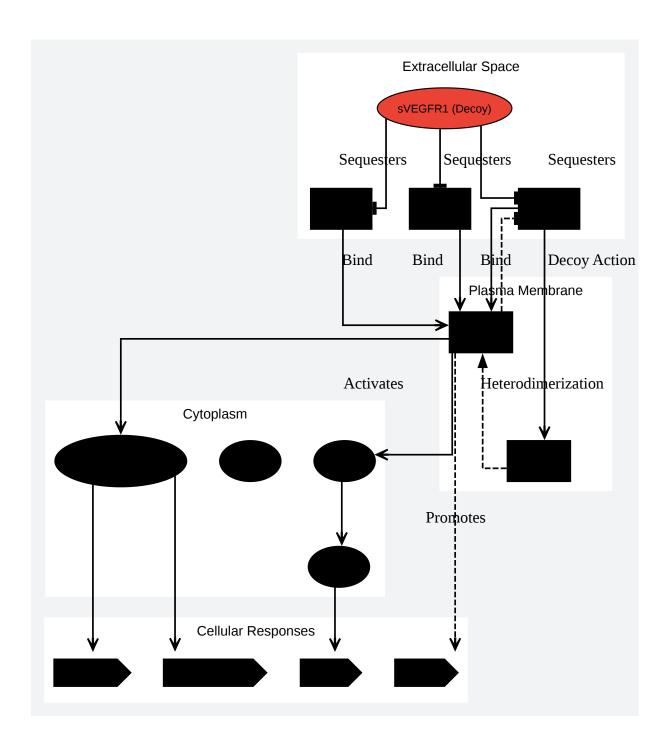


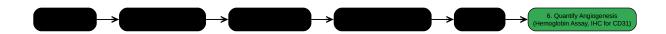
cell proliferation and differentiation. Studies have shown that PIGF-induced biological responses in sensitive tumor cells require the activation of the MAPK pathway.

PLCy Pathway: VEGFR2, the major signal transducer for angiogenesis, preferentially utilizes
the PLCy-PKC-MAPK pathway. While less pronounced for VEGFR1, some crosstalk and
activation of components of this pathway can occur.

The following diagram illustrates the primary signaling pathways associated with VEGFR1.







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